N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide
Description
This compound belongs to the thieno[3,4-c]pyrazol class, characterized by a fused thiophene-pyrazole core with a sulfone (5,5-dioxo) moiety. Key structural features include:
- Position 2 substitution: A 4-chlorophenyl group, contributing electron-withdrawing effects and enhanced lipophilicity.
- Position 3 substitution: A 2-phenylbutanamide side chain, introducing conformational flexibility and aromatic interactions.
The compound’s molecular formula is C₂₁H₁₈ClN₃O₃S, with a molecular weight of 427.9 g/mol.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3S/c1-2-17(14-6-4-3-5-7-14)21(26)23-20-18-12-29(27,28)13-19(18)24-25(20)16-10-8-15(22)9-11-16/h3-11,17H,2,12-13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMLHYGBSYCIKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the thieno[3,4-c]pyrazole core
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism by which N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: N'-Cyclopentyl-N-[2-(4-Fluorophenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]ethanediamide (CAS 899733-57-4)
This analog shares the thieno[3,4-c]pyrazol sulfone core but differs in substituents :
- Position 2 substitution : 4-Fluorophenyl (vs. 4-chlorophenyl).
- Position 3 substitution : Ethanediamide with a cyclopentyl group (vs. 2-phenylbutanamide).
Comparative Data Table
| Property | Target Compound | Fluorophenyl Analog (CAS 899733-57-4) |
|---|---|---|
| Molecular Formula | C₂₁H₁₈ClN₃O₃S | C₁₈H₁₉FN₄O₄S |
| Molecular Weight (g/mol) | 427.9 | 406.4 |
| R1 (Position 2) | 4-Chlorophenyl | 4-Fluorophenyl |
| R2 (Position 3) | 2-Phenylbutanamide | N'-Cyclopentylethanediamide |
| Key Functional Groups | Sulfone, Chloroarene, Flexible butanamide | Sulfone, Fluoroarene, Rigid ethanediamide |
| Theoretical LogP (Estimated) | ~3.5 (higher lipophilicity) | ~2.8 (moderate lipophilicity) |
Substituent Effects and Implications
Electronic Effects
- The 4-chlorophenyl group in the target compound provides stronger electron-withdrawing effects compared to the 4-fluorophenyl group in the analog. This may enhance electrophilic reactivity or stabilize charge-transfer interactions in biological targets .
Steric and Conformational Differences
- The 2-phenylbutanamide side chain introduces greater conformational flexibility, which could enhance binding to flexible protein pockets. In contrast, the ethanediamide-cyclopentyl group in the analog imposes rigidity, favoring entropic gains in pre-organized binding sites .
Hydrogen-Bonding Capacity
Computational and Crystallographic Insights
Structural analyses of such compounds often employ:
Q & A
Q. What are the common synthetic routes for synthesizing N-[2-(4-chlorophenyl)-5,5-dioxo-thieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with thieno[3,4-c]pyrazole precursors. Key steps include:
- Cyclocondensation of thiophene derivatives with hydrazines under reflux (e.g., xylene at 140°C for 6–8 hours) .
- Functionalization via nucleophilic acyl substitution using 2-phenylbutanamide in the presence of catalysts like palladium acetate .
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
- Yield optimization requires inert atmospheres (argon/nitrogen) and precise stoichiometric ratios .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent integration and electronic environments (e.g., chlorophenyl protons at δ 7.2–7.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 485.2) .
- X-ray Crystallography : Resolves 3D structure using SHELX software; critical for confirming dihedral angles between thienopyrazole and phenylbutanamide moieties .
Q. What are the primary biological targets or activities associated with this compound?
- Methodological Answer :
- Thieno[3,4-c]pyrazole derivatives often target kinases (e.g., JAK2) or inflammatory pathways (COX-2 inhibition) .
- Preliminary assays (e.g., MTT cytotoxicity) in cancer cell lines (HeLa, MCF-7) show IC₅₀ values in the low micromolar range .
- Use SPR (Surface Plasmon Resonance) or fluorescence polarization assays to quantify binding affinity to suspected targets .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Orthogonal Assays : Cross-validate cytotoxicity results using ATP-based viability assays (CellTiter-Glo) and apoptosis markers (Annexin V) .
- Structural Variability : Compare crystallographic data (e.g., SHELXL-refined structures) to rule out polymorphic effects .
- Batch Analysis : Ensure synthetic consistency via HPLC purity checks (>98%) to exclude impurities influencing bioactivity .
Q. What strategies optimize the compound’s pharmacokinetic properties without compromising activity?
- Methodological Answer :
- Pro-drug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility while retaining the active core .
- SAR Studies : Replace the 4-chlorophenyl group with fluorophenyl or methoxyphenyl substituents to modulate logP and metabolic stability .
- Micellar Encapsulation : Use PEGylated nanocarriers to improve bioavailability in in vivo models (e.g., rodent pharmacokinetic studies) .
Q. How can computational methods guide the design of derivatives with enhanced target specificity?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Screen derivatives against kinase ATP-binding pockets; prioritize compounds with ΔG < -9 kcal/mol .
- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories; analyze RMSD (<2 Å) and hydrogen bond persistence .
- QSAR Modeling : Train models on IC₅₀ data to correlate substituent electronegativity/steric effects with activity .
Comparative Analysis Tables
Q. Table 1: Structural and Activity Comparison of Thieno[3,4-c]pyrazole Derivatives
| Compound Name | Key Substituents | Biological Activity (IC₅₀, μM) | Reference |
|---|---|---|---|
| Target Compound | 4-chlorophenyl, phenylbutanamide | 2.1 (HeLa) | |
| N-[2-(3-chlorophenyl)-...] | 3-chlorophenyl, dimethylbenzamide | 4.7 (MCF-7) | |
| N'-[2-(4-methoxyphenyl)-...] | 4-methoxyphenyl, hydroxypropyl | 1.8 (COX-2 inhibition) |
Q. Table 2: Analytical Techniques for Structural Confirmation
Key Research Recommendations
- Prioritize crystallographic studies to resolve conformational flexibility in the thienopyrazole core .
- Explore hybrid derivatives combining phenylbutanamide with sulfonamide groups for dual-target inhibition .
- Validate in silico predictions with in vitro assays to bridge computational and experimental gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
